4-(Bromomethyl)-2-fluoro-6-iodopyridine

Catalog No.
S13473494
CAS No.
M.F
C6H4BrFIN
M. Wt
315.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-2-fluoro-6-iodopyridine

Product Name

4-(Bromomethyl)-2-fluoro-6-iodopyridine

IUPAC Name

4-(bromomethyl)-2-fluoro-6-iodopyridine

Molecular Formula

C6H4BrFIN

Molecular Weight

315.91 g/mol

InChI

InChI=1S/C6H4BrFIN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2

InChI Key

KXTWKFBZICWCTI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)I)CBr

4-(Bromomethyl)-2-fluoro-6-iodopyridine is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, and iodine substituents on the pyridine ring. Its molecular formula is C6H4BrFINC_6H_4BrFIN, and it has a molecular weight of 315.91 g/mol. The compound's structure includes a bromomethyl group at the 4-position, a fluorine atom at the 2-position, and an iodine atom at the 6-position of the pyridine ring. This unique arrangement of halogens imparts distinct chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

  • Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
  • Electrophilic Substitution: The fluoro and iodo groups can engage in electrophilic aromatic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to remove halogen substituents.

These reactions highlight the compound's versatility as a building block for synthesizing more complex organic molecules.

The biological activity of 4-(Bromomethyl)-2-fluoro-6-iodopyridine is primarily linked to its potential as a precursor in the synthesis of bioactive compounds. Research indicates that derivatives of this compound may exhibit anticancer, antiviral, and antimicrobial properties. The mechanism of action involves interactions with biological targets through covalent bonding with nucleophilic sites in biomolecules, which can modulate enzymatic activity and influence signaling pathways .

  • Bromination: A suitable pyridine precursor undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
  • Fluorination: Subsequent fluorination may be achieved using fluorinating agents such as AgF or other fluoride sources.
  • Iodination: Iodine is introduced to complete the formation of the final product.

Industrial production may utilize continuous flow processes to enhance yield and purity through precise control of reaction parameters .

4-(Bromomethyl)-2-fluoro-6-iodopyridine has diverse applications, including:

  • Organic Synthesis: Used as a building block for synthesizing complex organic molecules and heterocycles.
  • Medicinal Chemistry: Investigated for its role in developing pharmaceutical agents with various therapeutic properties.
  • Biological Research: Employed in creating molecular probes for studying biological systems .

The compound's unique structure allows for specific reactivity that is valuable in various scientific fields.

Research into the interactions of 4-(Bromomethyl)-2-fluoro-6-iodopyridine with biological molecules has demonstrated its potential to act as a covalent modifier. The reactive halogen substituents enable it to form stable adducts with nucleophilic amino acids in proteins, influencing enzyme activity and cellular signaling pathways. Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity based on their substituent patterns .

Several compounds share structural similarities with 4-(Bromomethyl)-2-fluoro-6-iodopyridine, each possessing unique properties:

Compound NameMolecular FormulaKey Features
4-(Bromomethyl)benzoic acidC8H9BrO2Used in pharmaceuticals; lacks halogen diversity.
4-(Bromomethyl)coumarinC10H9BrOEmployed in fluorescent probes; different ring structure.
3-Bromo-2-fluoro-4-iodopyridineC5H2BrFINSimilar halogenation pattern; different position of bromine.
3-Fluoro-4-iodopyridineC5H3FINLacks bromine; simpler reactivity pattern.
4-(Bromomethyl)phenylboronic acidC7H8BBrO2Utilized in cross-coupling reactions; different functional group.

Uniqueness

The uniqueness of 4-(Bromomethyl)-2-fluoro-6-iodopyridine lies in its combination of three different halogen substituents on the pyridine ring, which enhances its reactivity and selectivity compared to other similar compounds. This makes it particularly valuable as an intermediate for synthesizing complex molecules and exploring new medicinal applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

314.85559 g/mol

Monoisotopic Mass

314.85559 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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